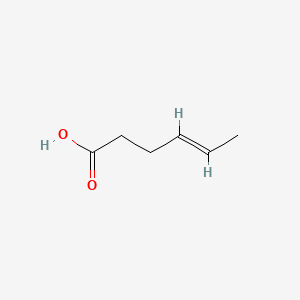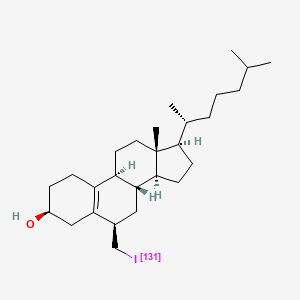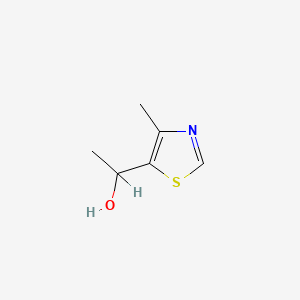
6-Ethylmercaptopurine
Overview
Description
6-Ethylmercaptopurine (6-EMP) is a purine derivative that was first synthesized in the 1950s and has since been widely studied in the fields of biochemistry and physiology. It is a structural analog of the naturally occurring purine nucleoside, adenine, and is widely used in laboratory experiments for its versatility and unique biological properties. 6-EMP has been used in a variety of scientific research applications, ranging from biochemical studies to physiological experiments.
Scientific Research Applications
6-MP is used in treating childhood acute lymphoblastic leukemia (ALL). Red blood cell metabolite concentrations of 6-MP, such as 6-thioguanine and 6-methylmercaptopurine nucleotides, are associated with drug response. Age and genotypes of enzymes like TPMT and ITPA influence 6-MP metabolism. High concentrations of 6-MP metabolites are linked with increased risk of hepatotoxicity (Adam de Beaumais et al., 2011).
During intravenous administration of high-dose 6-MP in ALL treatment, a major metabolite, 6-methylmercapto-8-hydroxypurine, is produced. This indicates an alternate catabolic pathway for high-dose 6-MP, apart from its conversion into thiouric acid (Keuzenkamp-Jansen et al., 1996).
6-MP therapy in inflammatory bowel disease is mediated through its metabolites, 6-thioguanine and 6-methylmercaptopurine. These metabolite levels, along with TPMT genotyping, can help optimize therapeutic response and identify individuals at risk of drug-induced toxicity (Dubinsky et al., 2000).
A study aimed to analyze 6-MP and its metabolites in dried blood spots using ultra performance liquid chromatography-tandem mass spectrometry. This method supports therapeutic drug monitoring of 6-MP, crucial for optimizing treatment efficacy and safety (Supandi et al., 2018).
Research on hydrogen bonding in 6-Mercaptopurine and its interaction with its receptor, hypoxanthine-guanine phosphoribosyltransferase, provides insights into its mechanism as an anti-cancer inhibitor. This understanding is critical for developing effective cancer treatments (Habeeb et al., 2020).
Safety and Hazards
6-Ethylmercaptopurine is classified as a Category 2 carcinogen . It is suspected of causing cancer . Personal protective equipment, including chemical impermeable gloves, should be used when handling this substance . It should be stored locked up .
Relevant Papers A retrospective review of Mercaptopurine metabolism reveals a high rate of patients with suboptimal metabolites successfully corrected with Allopurinol . Another paper discusses the impact of 6-Mercaptopurine on inflammation-induced changes .
Mechanism of Action
Target of Action
6-Ethylmercaptopurine primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .
Mode of Action
This compound competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . This interaction results in the inhibition of purine metabolism, thereby interfering with nucleic acid synthesis .
Biochemical Pathways
The compound affects the purine salvage pathway, leading to the disruption of nucleic acid synthesis . It is metabolized into the active metabolite 6-thioguanine nucleotide (6-TGN), which is directly opposed by the development of the hepatotoxic byproduct, 6-methyl-mercaptopurine (6-MMPN) . This balance between 6-TGN and 6-MMPN can influence the therapeutic and toxic effects of the drug .
Pharmacokinetics
The pharmacokinetics of this compound are complex and can be influenced by genetic polymorphisms in the TPMT enzyme . The compound is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes . Its bioavailability ranges from 5% to 37% . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy .
Biochemical Analysis
Biochemical Properties
6-Ethylmercaptopurine plays a crucial role in biochemical reactions by interfering with nucleic acid synthesis. It inhibits the enzyme phosphoribosyl pyrophosphate amidotransferase, which is essential for purine nucleotide synthesis. This inhibition disrupts the synthesis and function of RNA and DNA, leading to the death of rapidly proliferating cells, particularly malignant ones . Additionally, this compound interacts with thiopurine methyltransferase, an enzyme responsible for its methylation, and xanthine oxidase, which oxidizes it to thiouric acid .
Cellular Effects
This compound affects various types of cells by inhibiting cell proliferation and inducing apoptosis. It influences cell signaling pathways, particularly those involved in the immune response, by modulating the activity of T cells. This modulation helps in reducing inflammation in autoimmune diseases . Furthermore, this compound impacts gene expression by incorporating into DNA and RNA, leading to mutations and strand breaks that ultimately result in cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to active metabolites, such as 6-thioguanine nucleotides. These metabolites are incorporated into DNA and RNA, causing chain termination and faulty replication. This compound also inhibits the enzyme phosphoribosyl pyrophosphate amidotransferase, reducing the availability of purine nucleotides for DNA and RNA synthesis . Additionally, it affects the activity of thiopurine methyltransferase and xanthine oxidase, leading to the accumulation of toxic metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade into inactive metabolites over time. Long-term studies have shown that this compound can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . Prolonged exposure may lead to resistance due to the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces tumor growth and inflammation without causing significant toxicity. At high doses, this compound can cause severe toxic effects, including bone marrow suppression, hepatotoxicity, and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects .
Metabolic Pathways
This compound is metabolized through several pathways, including methylation by thiopurine methyltransferase and oxidation by xanthine oxidase. These metabolic pathways lead to the formation of active metabolites, such as 6-thioguanine nucleotides, and inactive metabolites, such as thiouric acid . The balance between these pathways determines the therapeutic efficacy and toxicity of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleobase transporters, such as equilibrative nucleobase transporter 1, and is effluxed by multidrug resistance-associated proteins, such as MRP5 . These transporters play a crucial role in determining the intracellular concentration and distribution of this compound .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA and RNA synthesis. It is incorporated into nucleic acids, leading to the formation of faulty DNA and RNA strands . Additionally, this compound may localize to other cellular compartments, such as the cytoplasm, where it can interact with various enzymes and proteins involved in its metabolism .
properties
IUPAC Name |
6-ethylsulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLAIOQORFEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202521 | |
| Record name | 6-Ethylthiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5417-84-5 | |
| Record name | 6-Ethylmercaptopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylthiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethylmercaptopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethylthiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Ethylthio)purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(ETHYLTHIO)PURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS3UBK0V8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)
![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)

![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B1196608.png)
![4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester](/img/structure/B1196610.png)
![3,4,5-trimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B1196612.png)


![4-[2-(4-Methoxycarbonylphenyl)iminohydrazinyl]benzoic acid methyl ester](/img/structure/B1196615.png)